molecular formula C9H10OS B6289393 4,5,6,7-Tetrahydrobenzo[b]thiophene-4-carbaldehyde CAS No. 135399-29-0

4,5,6,7-Tetrahydrobenzo[b]thiophene-4-carbaldehyde

Cat. No.: B6289393
CAS No.: 135399-29-0
M. Wt: 166.24 g/mol
InChI Key: XPKPTXYLURMGTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5,6,7-Tetrahydrobenzo[b]thiophene-4-carbaldehyde is an organosulfur compound with a unique structure that includes a thiophene ring fused to a benzene ring, with an aldehyde functional group at the 4-position

Biochemical Analysis

Biochemical Properties

The compound interacts with various enzymes and proteins in biochemical reactions. It is known to form a potentially tridentate Schiff base (HSAT) when it undergoes condensation with an amino carboxyalkyl derivative . This reaction leads to the formation of a series of copper (II) complexes .

Cellular Effects

The compound has been found to have significant effects on various types of cells and cellular processes. It is known to activate NRF2, a key regulator of cellular antioxidant response . This activation can lead to the reversal of elevated levels of pro-inflammatory cytokines and inflammatory mediators .

Molecular Mechanism

At the molecular level, 4,5,6,7-Tetrahydrobenzo[b]thiophene-4-carbaldehyde exerts its effects through various mechanisms. It is known to disrupt the interaction between Kelch-like ECH-associated protein 1 (KEAP1) and NRF2, thereby activating NRF2 . This activation can lead to the inhibition of inflammation in macrophages .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of the compound have been observed to change over time. The compound is known to be moderately stable in liver microsomes , indicating its potential for long-term effects on cellular function.

Metabolic Pathways

Given its role in activating NRF2 , it may be involved in the NRF2-mediated oxidative stress response pathway.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-Tetrahydrobenzo[b]thiophene-4-carbaldehyde typically involves the following steps:

    Formation of the Thiophene Ring: The initial step involves the formation of the thiophene ring. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Aldehyde Group: The aldehyde group can be introduced via formylation reactions, such as the Vilsmeier-Haack reaction, where a formylating agent like DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) is used.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-Tetrahydrobenzo[b]thiophene-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2O2 (hydrogen peroxide)

    Reduction: NaBH4, LiAlH4

    Substitution: Electrophiles like halogens (Br2, Cl2), nitrating agents (HNO3)

Major Products

    Oxidation: 4,5,6,7-Tetrahydrobenzo[b]thiophene-4-carboxylic acid

    Reduction: 4,5,6,7-Tetrahydrobenzo[b]thiophene-4-methanol

    Substitution: Various substituted derivatives depending on the electrophile used

Scientific Research Applications

4,5,6,7-Tetrahydrobenzo[b]thiophene-4-carbaldehyde has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents targeting specific biological pathways.

    Industry: Utilized in the production of advanced materials, such as conductive polymers and organic semiconductors.

Comparison with Similar Compounds

4,5,6,7-Tetrahydrobenzo[b]thiophene-4-carbaldehyde can be compared with other similar compounds, such as:

    4,5,6,7-Tetrahydrobenzo[b]thiophene-4-one: This compound has a ketone group instead of an aldehyde group, which affects its reactivity and applications.

    4,5,6,7-Tetrahydrobenzo[b]thiophene-4-methanol:

    6,7-Dihydrobenzo[b]thiophen-4-one: Another related compound with a different substitution pattern on the thiophene ring.

The uniqueness of this compound lies in its specific functional group and the resulting chemical behavior, making it a valuable compound for targeted research and applications.

Properties

IUPAC Name

4,5,6,7-tetrahydro-1-benzothiophene-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10OS/c10-6-7-2-1-3-9-8(7)4-5-11-9/h4-7H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPKPTXYLURMGTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)SC=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.